molecular formula C20H17N3O6S B2544309 N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-14-3

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No. B2544309
M. Wt: 427.43
InChI Key: NSPWPGIBOCGCTA-UHFFFAOYSA-N
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Description

Quinazoline Synthesis and Applications

Synthesis Analysis The synthesis of quinazoline derivatives has been a subject of interest due to their biological activities. Paper describes a method for synthesizing highly substituted quinazolines through a double C-N bond formation sequence. This process uses benzimidates and dioxazolones, catalyzed by a [Cp*RhCl2]2/AgBF4 system, with dioxazolones serving as an internal oxidant. In paper , a novel route for synthesizing 3-benzyl-2-substit

Scientific Research Applications

Antitumor Activity and Molecular Docking

The compound N-(1,3-Benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide, as part of a broader study on 3-benzyl-substituted-4(3H)-quinazolinones, has shown promising broad-spectrum antitumor activity. This study revealed that certain analogues demonstrated significant potency against various cancer cell lines, highlighting the potential of these compounds for cancer therapy. The molecular docking studies further supported their efficacy by demonstrating a similar binding mode to known inhibitors, underscoring their therapeutic potential through inhibition of specific kinases involved in tumor growth (Al-Suwaidan et al., 2016).

Synthesis and Biological Activity

Research into derivatives of quinazolinone compounds, including those structurally related to N-(1,3-Benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide, has produced several compounds with notable anti-monoamine oxidase and antitumor activities. These findings suggest the versatility of quinazolinone derivatives in developing new therapeutic agents with potential applications in treating various diseases, including neurological disorders and cancer (Markosyan et al., 2015).

Novel Synthesis and Targeted Tumor Therapy

In another significant study, derivatives related to the compound of interest were synthesized and evaluated for their role as thymidylate synthase inhibitors, targeting tumor cells specifically. This research highlights the compound's potential to selectively accumulate in tumor cells via α-folate receptor-mediated transport, offering a strategy for efficacious treatment with reduced toxicity. Such targeted therapy represents a promising avenue for cancer treatment, with the potential for improved patient outcomes (Tochowicz et al., 2013).

Antimicrobial and Antiviral Potentials

Further exploration of quinazolinone derivatives has identified compounds with significant antimicrobial and antiviral activities. These findings underscore the therapeutic potential of these compounds beyond oncology, suggesting their usefulness in combating infectious diseases. The broad-spectrum antimicrobial efficacy, coupled with notable antiviral properties against specific viruses, highlights the versatility and potential of quinazolinone derivatives in developing new treatments for a range of infectious diseases (Kumar et al., 2018).

properties

CAS RN

688055-14-3

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Molecular Formula

C20H17N3O6S

Molecular Weight

427.43

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C20H17N3O6S/c24-18(21-8-11-1-2-14-15(5-11)27-9-26-14)3-4-23-19(25)12-6-16-17(29-10-28-16)7-13(12)22-20(23)30/h1-2,5-7H,3-4,8-10H2,(H,21,24)(H,22,30)

InChI Key

NSPWPGIBOCGCTA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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